molecular formula C18H15N3O5 B2695500 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 862808-25-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2695500
CAS No.: 862808-25-1
M. Wt: 353.334
InChI Key: XWPBKTUAOPSOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide features a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-methoxybenzamide group. While explicit biological data for this compound is absent in the provided evidence, structurally similar analogues demonstrate antibacterial activity and receptor-binding properties, underscoring the scaffold’s versatility .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-4-2-3-11(9-13)16(22)19-18-21-20-17(26-18)12-5-6-14-15(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBKTUAOPSOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide exhibit antibacterial properties against various bacterial strains. For instance:

  • Compounds containing oxadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
CompoundMIC (μg/ml)Bacterial Strain
Example A31.25Acinetobacter
Example B62.5Escherichia coli

Anticancer Potential

Studies suggest that the compound could possess anticancer properties. The oxadiazole derivative has been linked to mechanisms that induce apoptosis in cancer cells by:

  • Inhibiting specific cellular pathways involved in tumor growth.

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor :

  • Acetylcholinesterase Inhibition: This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
EnzymeInhibition (%)Concentration (μM)
Acetylcholinesterase85%10

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antibacterial Agents: Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Drugs: Potential use in cancer therapy through targeted delivery systems.
  • Neurological Treatments: As an acetylcholinesterase inhibitor for treating cognitive disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

  • In Vitro Studies: Demonstrated significant antibacterial activity against multiple pathogens.
"The synthesized derivatives exhibited promising antibacterial activities with MIC values comparable to standard antibiotics."

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogues:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent(s) Notable Properties Source
Target Compound (3-methoxybenzamide) C₁₈H₁₅N₃O₅ 369.34 3-OCH₃ Moderate polarity due to methoxy group -
4-Sulfonylpiperidine derivative C₂₃H₂₄N₄O₆S 484.53 4-(4-methylpiperidinylsulfonyl) High polarity (sulfonyl group)
2,6-Dimethoxybenzamide C₁₉H₁₇N₃O₆ 383.36 2,6-(OCH₃)₂ Enhanced H-bonding capacity
2-Methylsulfanylbenzamide (BG02064) C₁₈H₁₅N₃O₄S 369.39 2-SCH₃ Increased lipophilicity
Thiophene-2-carboxamide C₁₅H₁₁N₃O₃S 313.33 Thiophene-2-carboxamide Aromatic sulfur influence

Key Observations:

  • Polarity and Solubility: The 4-sulfonylpiperidine derivative (484.53 g/mol) exhibits higher polarity due to its sulfonyl group, likely improving aqueous solubility compared to the target compound’s methoxy group .
  • Steric and Electronic Effects: The 2,6-dimethoxybenzamide analogue introduces steric bulk and additional hydrogen-bonding sites, which may alter binding interactions in biological targets compared to the single 3-methoxy group .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula and properties:

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 313.34 g/mol
  • SMILES Notation : C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as ADP-ribosyltransferases, leading to altered cell division processes .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
This compoundHCT 1165.0

These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HCT 116), indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Case Studies

A notable study investigated the effects of various benzamide derivatives on cell proliferation and viability. The findings revealed that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The most active derivatives showed IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, and how are intermediates characterized?

  • Answer: The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the oxadiazole ring through cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2: Coupling of the oxadiazole moiety with a benzodioxin-substituted amine via nucleophilic acyl substitution .
  • Step 3: Final purification via column chromatography or crystallization .
  • Characterization: Intermediate and final products are validated using TLC, IR (for functional groups like C=O and N-H), and ¹H/¹³C NMR (to confirm regiochemistry and substitution patterns) .

Q. How can researchers confirm the structural integrity of this compound, particularly its regiochemistry?

  • Answer:

  • X-ray crystallography (using programs like SHELXL ) is the gold standard for resolving ambiguities in regiochemistry. For labs without crystallography access, 2D NMR techniques (e.g., NOESY or HMBC) can identify spatial correlations between the benzodioxin and oxadiazole moieties .
  • Mass spectrometry (HRMS) validates molecular formula accuracy, especially for detecting isotopic patterns of halogens or sulfur if present .

Q. What are the standard protocols for assessing solubility and stability in preclinical studies?

  • Answer:

  • Solubility: Use a shake-flask method with solvents of varying polarity (e.g., DMSO, PBS, ethanol) followed by HPLC-UV quantification .
  • Stability: Conduct accelerated degradation studies under stress conditions (e.g., pH 1–12, heat, light) and monitor via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity in similar assays)?

  • Answer:

  • Assay Validation: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (pH, ionic strength) .
  • Structural Analogues: Compare activity of derivatives (e.g., replacing the 3-methoxy group with halogen substituents) to identify SAR trends .
  • Meta-Analysis: Cross-reference datasets from studies like Ahmed et al. (2011), which reported antihepatotoxic activity in benzodioxin-oxadiazole hybrids .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?

  • Answer:

  • Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Catalysis: Use Pd/C or CuI for coupling steps to enhance regioselectivity .
  • Process Monitoring: Employ inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How can computational modeling predict target interactions for this compound?

  • Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) based on the benzodioxin moiety’s electron-rich aromatic system .
  • MD Simulations: Simulate ligand-protein stability in aqueous environments (GROMACS) to assess conformational flexibility of the oxadiazole ring .

Q. What experimental designs are recommended for elucidating metabolic pathways in vitro?

  • Answer:

  • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-QTOF-MS to detect phase I/II metabolites .
  • Isotope Labeling: Incorporate ¹⁴C at the methoxy group to track metabolic cleavage sites .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Optimization POCl₃-mediated cyclization, Pd/C catalysis
Structural Confirmation X-ray crystallography (SHELXL), 2D NMR (NOESY/HMBC)
Bioactivity Analysis Enzyme inhibition assays, SAR studies
Computational Modeling AutoDock Vina, GROMACS MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.